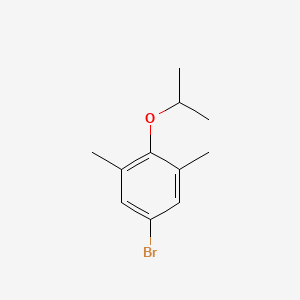

5-溴-2-异丙氧基-1,3-二甲基苯

描述

Synthesis Analysis

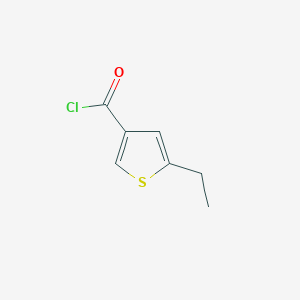

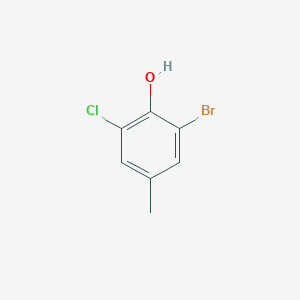

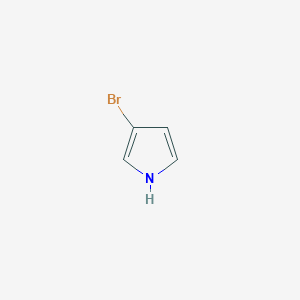

The synthesis of brominated aromatic compounds is well-documented in the provided papers. For instance, paper describes the bromination of 4,5-dimethyl-1,3-cyclohexanedione followed by oxidation to yield 5-bromo-2,3-dimethylphenol. This process involves the introduction of a bromine atom into an aromatic ring, which is a common step in the synthesis of brominated aromatic compounds. Similarly, paper details the synthesis of a green light-emitting monomer through a Horner-Wittig-Emmons reaction, which also involves a brominated aromatic compound as an intermediate.

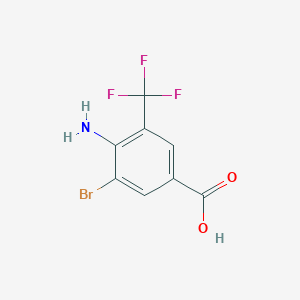

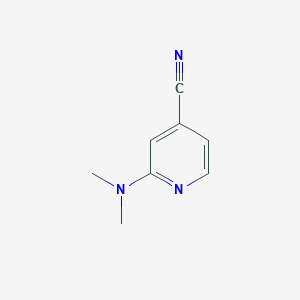

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, as seen in paper , which reports the X-ray structure characterization of antipyrine derivatives. These compounds exhibit a variety of intermolecular interactions, such as hydrogen bonds and π-interactions, which are crucial for their solid-state structures. Although the specific compound "5-Bromo-2-isopropoxy-1,3-dimethylbenzene" is not analyzed, the general principles of molecular interactions and structure elucidation can be applied to understand its molecular conformation.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can be inferred from the studies presented. For example, paper discusses the isomerization of a brominated styrylbenzene and its potential as a probe for amyloid plaques in Alzheimer's disease. The presence of bromine in the molecule can influence its reactivity and interaction with biological targets. The chemical reactions involving brominated compounds are often pivotal in the development of pharmaceuticals and materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Paper provides insight into the solid-state structures and energetics of antipyrine derivatives, which are stabilized by a combination of hydrogen bonds and π-interactions. These interactions can affect the melting points, solubility, and other physical properties of the compounds. The presence of bromine can also impact the electronic properties, as seen in paper , where the light-emitting performance of a brominated monomer is investigated.

科学研究应用

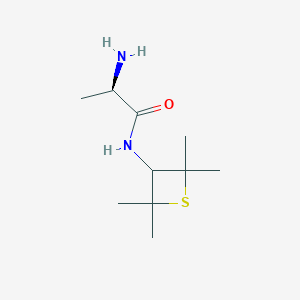

Organic Synthesis

- Field : Organic Chemistry

- Application : 1-Bromo-2-isopropoxybenzene is used as an intermediate in organic syntheses .

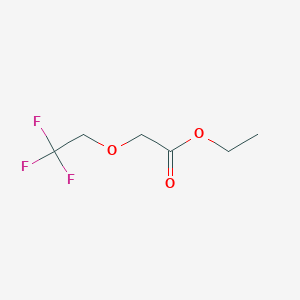

Protodeboronation of Pinacol Boronic Esters

- Field : Chemical Science

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .

- Method : This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results : Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

属性

IUPAC Name |

5-bromo-1,3-dimethyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7(2)13-11-8(3)5-10(12)6-9(11)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYBRXPQSWOQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isopropoxy-1,3-dimethylbenzene | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)